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Introduction
Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor

approved for the treatment of type 2 diabetes mellitus.[1][2][3] Its unique chemical structure

and pharmacokinetic profile contribute to its efficacy and safety in a broad range of patients,

including those with renal or hepatic impairment.[1][3][4] This technical guide provides an in-

depth overview of the pharmacokinetics and metabolism of teneligli-ptin, presenting key data in

a structured format, detailing experimental methodologies, and visualizing relevant pathways to

support further research and drug development efforts.

Pharmacokinetic Profile
Teneligliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption,

moderate plasma protein binding, and a long elimination half-life, which supports once-daily

dosing.[1][5]

Absorption
Following oral administration, teneligli-ptin is rapidly absorbed, with the time to reach maximum

plasma concentration (Tmax) typically observed within 1 to 2 hours.[1][6] The oral

bioavailability of teneligli-ptin is estimated to be between 43% and 74%.[7] The
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pharmacokinetics of teneligli-ptin are not significantly affected by food, allowing for dosing

without regard to meals.[8]

Distribution
Teneligliptin has a high volume of distribution, suggesting extensive tissue distribution.[7] In

preclinical studies in rats, [14C]teneligliptin was predominantly distributed to the kidney and

liver, followed by the lung, spleen, and pituitary gland.[9][10] Plasma protein binding of teneligli-

ptin in humans is in the range of 78-80%.[7]

Metabolism
Teneligliptin is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and flavin-

containing monooxygenase 3 (FMO3), with each enzyme contributing almost equally to its

metabolism.[1][2] To a lesser extent, CYP2D6 and FMO1 are also involved.[11] The major

metabolite identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1,

which is considered to have unknown biological activity.[7][12] In plasma, unchanged teneligli-

ptin is the most abundant component, accounting for 71.1% of the total radioactivity, while the

M1 metabolite accounts for 14.7%.[1][12]

Excretion
Teneligliptin is eliminated through a dual pathway of hepatic metabolism and renal excretion.[6]

[13] Following a single oral dose of [14C]teneligliptin, approximately 45.4% of the radioactivity

is excreted in the urine and 46.5% in the feces.[7] Renal excretion of the unchanged drug

accounts for about 21% of the administered dose.[7] The mean elimination half-life (t½) of

teneligli-ptin is approximately 24 hours.[1][3]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of teneligli-ptin in various

populations.

Table 1: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects After Single

and Multiple Oral Doses[1]
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Dose
Administra

tion
n Tmax (h)

Cmax

(ng/mL)

AUC

(ng·h/mL)
t½ (h)

20 mg
Single

Dose
6

1.8 (1.0-

2.0)

187.20

(44.70)

2028.9

(459.5)
24.2 (5.0)

40 mg
Single

Dose
6

1.0 (0.5-

3.0)

382.40

(89.83)

3705.1

(787.0)
20.8 (3.2)

20 mg

Multiple

Dose (Day

7)

7
1.0 (1.0-

1.0)

220.14

(59.86)

2641.4

(594.7)
30.2 (6.9)

Data are presented as mean (standard deviation) for Cmax, AUC, and t½, and as median

(range) for Tmax.

Table 2: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with

Renal Impairment[14]

Renal Function n Cmax (ng/mL) AUC0-∞ (ng·h/mL)

Healthy Subjects 8 187.2 2028.9

Mild Impairment 8 196.4 2457.1

Moderate Impairment 8 190.5 3409.8

Severe Impairment 8 183.9 3586.7

End-Stage Renal

Disease
8 167.3 3408.4

Table 3: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with

Hepatic Impairment[15]
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Hepatic

Function
n Cmax (ng/mL)

AUC0-∞

(ng·h/mL)
t½ (h)

Healthy Subjects 8 148.1 1525.0 24.8

Mild Impairment 8 185.3 2220.1 27.9

Moderate

Impairment
8 204.0 2420.7 30.9

Experimental Protocols
Human Mass Balance Study
A human mass balance study was conducted to determine the routes of elimination of teneligli-

ptin.

Study Design: Healthy male subjects received a single oral dose of 20 mg of

[14C]teneligliptin.

Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

Analysis: Total radioactivity in plasma, urine, and feces was measured using liquid

scintillation counting. Plasma samples were also analyzed to determine the proportion of

parent drug and metabolites.

Metabolite Profiling: Plasma, urine, and fecal extracts were profiled for metabolites using

high-performance liquid chromatography (HPLC) with radiometric detection, followed by

mass spectrometry (MS) for structural identification.[7]

In Vitro Metabolism Studies
System: Human liver microsomes were used to identify the enzymes responsible for

teneligli-ptin metabolism.

Incubation: [14C]teneligliptin was incubated with human liver microsomes in the presence of

NADPH.
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Enzyme Phenotyping: Specific chemical inhibitors and recombinant human CYP and FMO

enzymes were used to identify the contribution of individual enzymes to the metabolism of

teneligli-ptin.

Analysis: The formation of metabolites was monitored over time using HPLC with radiometric

detection.[1][2]

Pharmacokinetic Study in Renally Impaired Subjects
Study Design: An open-label, parallel-group study was conducted in subjects with varying

degrees of renal impairment (mild, moderate, severe, and end-stage renal disease) and

healthy matched controls.

Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.

Blood Sampling: Serial blood samples were collected over a specified period to determine

the plasma concentrations of teneligli-ptin.

Analysis: Plasma concentrations of teneligli-ptin were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

Pharmacokinetic Study in Hepatically Impaired Subjects
Study Design: An open-label, parallel-group study was conducted in subjects with mild and

moderate hepatic impairment and healthy matched controls.

Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.

Blood Sampling: Serial blood samples were collected to measure plasma concentrations of

teneligli-ptin.

Analysis: Plasma concentrations of teneligli-ptin were determined using a validated LC-

MS/MS method.[15]

Visualizations: Signaling Pathways and Metabolic
Scheme
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The following diagrams illustrate the mechanism of action and metabolic pathways of teneligli-

ptin.

Incretin Hormones
Pancreatic Beta-Cell

Pancreatic Alpha-Cell

GLP-1

GLP-1 Receptor

Glucagon Secretion

Inhibition

GIP

GIP Receptor
DPP-4 Enzyme

Inactivation

Inactivation
Teneligliptin

Inhibition Adenylyl Cyclase

 Gs

 Gs cAMP

PKA

Epac2

Insulin Secretion

Hepatic Metabolism (~66%)

Excretion

Teneligliptin

CYP3A4 FMO3

M1 (Thiazolidine-1-oxide)
and other minor metabolites

Renal Excretion
(Unchanged, ~34%)Fecal Excretion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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